L-[5-13C]Sorbose
Description
Significance of Stable Isotope Labeling in Contemporary Biochemical Investigations
Stable isotope labeling is a powerful and indispensable technique in modern molecular and biochemical research. chemistryviews.orgresearchgate.net It involves the incorporation of non-radioactive isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), into molecules to serve as tracers. researchgate.net Unlike their radioactive counterparts, stable isotopes pose no radiation risk, allowing for safe and ethical use in a wide range of studies, including clinical trials. chemistryviews.org A key advantage of this method is that the labeled molecules are chemically identical to their natural forms and their biochemical properties are not significantly altered. chemistryviews.orgmdpi.com This allows researchers to observe biological processes with high accuracy and precision, as the labeled molecules behave just like their unlabeled counterparts within a system. chemistryviews.orgmdpi.com
The applications of stable isotope labeling are vast, spanning fields like metabolomics, proteomics, drug development, and diagnostics. chemistryviews.orgsci-hub.ru The technique enables the precise tracking of molecules through complex biochemical pathways, providing detailed insights into the movement, transformation, and interactions of labeled compounds. researchgate.net In metabolomics, for instance, introducing stable isotope-labeled nutrients into cells allows researchers to monitor their distribution and understand the dynamics of synthesis and turnover for crucial biomolecules like nucleic acids and proteins. sci-hub.ru This methodology is fundamental for elucidating metabolic pathways, quantifying metabolic fluxes, and understanding how genetic or environmental factors regulate cellular physiology and contribute to disease states. sci-hub.ru
Rationale for [¹³C]-Labeled Substrates in Metabolic Flux Analysis and Pathway Elucidation
Among stable isotopes, carbon-13 (¹³C) is a cornerstone for studying the flow of carbon through metabolic networks, a practice known as ¹³C-Metabolic Flux Analysis (¹³C-MFA). google.comnih.gov ¹³C-MFA has become a primary tool in metabolic engineering and systems biology for the detailed quantification of intracellular reaction rates, or fluxes. google.comuu.nl The fundamental principle involves feeding cells a substrate, such as glucose or sorbose, that has been enriched with ¹³C at one or more specific carbon positions. cymitquimica.comnih.gov As the cells metabolize this substrate, the ¹³C atoms are incorporated into downstream metabolites throughout the central metabolism. google.com
Researchers can then measure the unique ¹³C labeling patterns, known as isotopomers or isotopologues, in key metabolic products like protein-derived amino acids or intracellular intermediates. cymitquimica.comgoogle.com This analysis is typically performed using highly sensitive analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. acs.orgfrontiersin.org By comparing the measured isotopic patterns to those predicted by a metabolic model, scientists can deduce the relative activity of different pathways and calculate absolute flux values. google.comresearchgate.net
The choice of the labeled substrate is a critical factor in the experimental design. nih.govnih.gov While uniformly labeled substrates (where all carbons are ¹³C) are common, singly labeled substrates can be more informative for discovering novel pathways or resolving ambiguities between two potential routes. cymitquimica.comnih.gov For example, an isotopic tracer study on the conversion of glucose to sorbose used glucose labeled specifically at the C1 position to confirm an intramolecular hydride shift mechanism by tracking the label's final position in the sorbose product. google.com A compound like L-[5-¹³C]Sorbose is therefore a valuable tool, designed to introduce a specific, traceable marker at a key position to elucidate the precise transformations of sorbose in a metabolic network.
Historical Context of Sorbose as a Model Carbohydrate in Biochemical Studies
L-Sorbose, a naturally occurring ketohexose, has long held a significant place in biochemical and industrial applications. mdpi.com Its most prominent historical role is as a key intermediate in the Reichstein process, the first industrial synthesis of ascorbic acid (Vitamin C) developed in the 1930s. chemistryviews.orgosti.gov In this process, D-sorbitol is oxidized to L-sorbose by fermenting bacteria, such as Gluconobacter oxydans, a step that remains crucial for modern Vitamin C production. nih.govresearchgate.net This large-scale biochemical transformation established L-sorbose as an important model substrate for studying microbial oxidation.
The metabolism of L-sorbose has been a subject of study in various microorganisms. Early research in the 1980s investigated the genetics of L-sorbose utilization in wild strains of Escherichia coli, identifying the genes responsible for its catabolism. researchgate.net More recent studies have explored the role of L-sorbose metabolism in the fitness and virulence of pathogenic E. coli, indicating that the ability to use this sugar enhances survival in acidic environments like the human gut. nih.gov Furthermore, L-sorbose has been investigated for its prebiotic potential, as it can promote the growth of specific beneficial, butyrate-producing bacteria in the gut microbiome.
The use of labeled sorbose in metabolic research also has a historical precedent. A 1979 study administered uniformly labeled L-[U-¹⁴C]Sorbose to rats to trace its metabolic fate, finding that it was partly metabolized directly and partly fermented by intestinal microflora. nih.gov This body of research, from industrial fermentation to microbial genetics and human health, provides a rich context for the use of modern tracer tools like L-[5-¹³C]Sorbose to further unravel its complex biological roles.
L-[5-¹³C]Sorbose
| Identifier | Value |
| Compound Name | L-[5-¹³C]Sorbose |
| CAS Number | 478506-36-4 |
| Molecular Formula | C₅¹³CH₁₂O₆ |
| Molecular Weight | 181.15 g/mol |
| Monoisotopic Mass | 181.06674293 Da |
| IUPAC Name | (3S,4R,5S)-2-(hydroxymethyl)(5¹³C)oxane-2,3,4,5-tetrol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4R,5S)-2-(hydroxymethyl)(513C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6?/m0/s1/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-VJMGYBMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[13C@@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for L 5 13c Sorbose
Chemoenzymatic Pathways for Stereoselective [¹³C]-Isotope Incorporation
Chemoenzymatic synthesis provides an elegant and highly selective method for preparing isotopically labeled carbohydrates by combining the precision of enzymatic catalysis with the practicality of chemical synthesis. nih.govacs.org Enzymes, due to their inherent stereospecificity, can catalyze reactions at specific positions on a molecule, which is ideal for targeted isotope labeling. acs.org
A primary chemoenzymatic route to L-Sorbose involves the stereospecific oxidation of D-Sorbitol. This bioconversion is famously catalyzed by oxidoreductases, particularly D-sorbitol dehydrogenase, from bacteria such as Gluconobacter oxydans. researchgate.net This process regioselectively oxidizes the hydroxyl group at the C5 position of D-Sorbitol to produce L-Sorbose. acs.orgresearchgate.net To synthesize L-[5-¹³C]Sorbose, the strategy begins with a precursor, D-Sorbitol, that is already labeled with ¹³C at the C5 position. This labeled sorbitol can be synthesized from appropriately labeled glucose or other precursors through chemical or enzymatic means.
Another powerful chemoenzymatic approach utilizes aldolase (B8822740) enzymes. Fructose (B13574) 1,6-diphosphate aldolases (FruA) and tagatose 1,6-diphosphate aldolases (TagA) can catalyze the condensation of dihydroxyacetone phosphate (B84403) (DHAP) with an aldehyde. nih.gov To achieve labeling at the C5 position of L-Sorbose, one would use a specifically labeled three-carbon aldehyde precursor, such as [2-¹³C]Glyceraldehyde. The aldolase catalyzes the C-C bond formation between the C1 of DHAP and the C1 of glyceraldehyde, resulting in L-[5-¹³C]Sorbose-1-phosphate. harvard.edu A subsequent dephosphorylation step, often carried out by a phosphatase like fructose-1-phosphatase (YqaB), yields the final product, L-[5-¹³C]Sorbose. nih.gov Research has shown that certain aldolases can produce both L-Sorbose and L-Psicose, requiring careful enzyme selection and reaction optimization to maximize the yield of the desired sorbose isomer. nih.gov
| Enzyme/System | Labeled Precursor(s) | Key Transformation | Selectivity | Reference(s) |
| D-sorbitol dehydrogenase (G. oxydans) | D-[5-¹³C]Sorbitol | C5-OH oxidation | Regioselective for C5 | researchgate.net |
| Aldolase (FruA/TagA) + Phosphatase | Dihydroxyacetone phosphate (DHAP) + [2-¹³C]Glyceraldehyde | Aldol condensation + Dephosphorylation | Stereoselective C-C bond formation | nih.gov |
Multistep Chemical Synthesis Approaches for Regiospecific [¹³C]-Labeling
Purely chemical methods offer a versatile, albeit often more complex, alternative for the regiospecific synthesis of L-[5-¹³C]Sorbose. These multistep pathways rely on a sequence of protection, activation, and coupling reactions to build the carbon skeleton and introduce the ¹³C label at the desired C5 position.
A logical starting material for such a synthesis is a precursor where the C5 position is either easily functionalized or already carries the label. Isotopic tracer studies have provided a key insight for a potential regiospecific pathway. The isomerization of D-Glucose to L-Sorbose, mediated by a titanium-doped zeolite catalyst (Ti-Beta), has been shown to proceed via an intramolecular C5-C1 hydride shift. acs.orgacs.org This mechanism implies that a label at the C2 position of glucose would be transferred to the C5 position of the resulting sorbose. acs.org Therefore, a multistep synthesis could be designed starting from commercially available D-[2-¹³C]Glucose.
The general synthetic sequence would involve:
Isomerization: Catalytic isomerization of D-[2-¹³C]Glucose using a Lewis acidic catalyst like Ti-Beta to produce a mixture of hexoses, including L-[5-¹³C]Sorbose. acs.orgacs.org
Protection: The resulting mixture of sugars would undergo protection of hydroxyl groups, for instance, through acetal (B89532) formation (e.g., using acetone (B3395972) to form isopropylidene derivatives), to facilitate separation and prevent unwanted side reactions in subsequent steps. researchgate.net
Purification: The protected L-[5-¹³C]Sorbose derivative is separated from other protected sugar isomers using chromatographic techniques.
Deprotection: Removal of the protecting groups under acidic conditions to yield the final, pure L-[5-¹³C]Sorbose.
An alternative strategy could involve the synthesis of an azide (B81097) derivative from L-sorbose, which can be stereoselectively converted to other valuable compounds, demonstrating the feasibility of complex, multi-step transformations starting from the sorbose scaffold. researchgate.net While not a direct synthesis of the labeled compound itself, such routes establish the chemical principles for the required regiospecific manipulations. researchgate.net
Optimization of [¹³C]-Enrichment Levels in Synthetic Preparations
Achieving a high level of ¹³C-enrichment is critical for the utility of L-[5-¹³C]Sorbose in research applications, as it directly impacts the sensitivity of detection methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). frontiersin.org Optimization strategies focus on maximizing the incorporation of the ¹³C isotope from the labeled precursor into the final product while minimizing dilution from any natural abundance (¹²C) carbon sources.
Several factors are key to optimizing enrichment levels:
Precursor Purity: The isotopic purity of the starting material (e.g., D-[2-¹³C]Glucose or [2-¹³C]Glyceraldehyde) is paramount. Using precursors with the highest available enrichment (typically >99%) is the first and most crucial step.
Reaction Conditions: In both chemoenzymatic and chemical syntheses, reaction conditions must be fine-tuned to prevent side reactions that could lead to the loss of the label or the incorporation of unlabeled carbon. For enzymatic reactions, this includes optimizing pH, temperature, and cofactor concentrations. rsc.org
Minimizing Contamination: All reagents and solvents must be carefully chosen to avoid introducing natural abundance carbon that could be incorporated into the product. In microbial fermentation systems, the growth medium must be designed such that the ¹³C-labeled precursor is the sole carbon source for the desired pathway. nih.gov
Analytical Monitoring: The level of ¹³C enrichment must be accurately measured. High-resolution NMR spectroscopy is a primary tool for this purpose. researchgate.netoup.com By analyzing ¹³C-¹³C and ¹H-¹³C coupling constants and signal intensities, the precise location and percentage of enrichment can be determined. nih.govoup.com Gas chromatography-mass spectrometry (GC-MS) can also be used to analyze the mass isotopomer distribution, providing a quantitative measure of enrichment. nih.gov By iteratively adjusting synthetic conditions and analyzing the product, the enrichment level can be maximized. biorxiv.org
Purification and Homogeneity Assessment of Synthesized L-[5-¹³C]Sorbose for Research Applications
The final stage of synthesis involves rigorous purification to remove unreacted starting materials, catalysts, side products, and any unlabeled L-Sorbose, followed by a thorough assessment of both chemical and isotopic purity.
Purification Methods: The choice of purification method depends on the scale of the synthesis and the nature of the impurities. Common techniques include:
Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for separating the target compound from closely related sugar isomers and other impurities. oup.com Ion-exchange chromatography is effective for separating charged species, while size-exclusion chromatography can remove catalysts or larger polymers. oup.com For protected intermediates, silica (B1680970) gel column chromatography is often employed. acs.org
Recrystallization: This classic technique can be highly effective for obtaining crystalline solids of high chemical purity, assuming a suitable solvent system can be found.
Solid-Phase Extraction (SPE): SPE cartridges (e.g., C18) can be used for rapid sample cleanup, such as removing excess labeled precursors or salts before final analysis. acs.org
Homogeneity and Purity Assessment: To be suitable for research, the final product must be well-characterized to confirm its identity, chemical purity, and isotopic integrity.
| Analytical Technique | Purpose | Information Obtained | Reference(s) |
| Nuclear Magnetic Resonance (NMR) | Structure verification, isotopic analysis | Confirms the chemical structure of L-Sorbose. ¹³C-NMR directly detects the label, and analysis of chemical shifts and coupling constants confirms its position at C5. Integration of signals allows for quantification of isotopic enrichment. | google.comacs.orgacs.org |
| Mass Spectrometry (MS) | Molecular weight confirmation, isotopic analysis | Confirms the correct molecular weight, adjusted for the ¹³C isotope. High-resolution MS provides the exact mass. Analysis of the isotopic cluster confirms the presence and enrichment of the ¹³C label. | nih.govnih.gov |
| High-Performance Liquid Chromatography (HPLC) | Chemical purity assessment | A single, sharp peak indicates high chemical purity. Comparison with an authentic, unlabeled standard confirms identity. | oup.com |
A combination of these methods provides a comprehensive quality assessment, ensuring that the synthesized L-[5-¹³C]Sorbose is of sufficient purity and homogeneity for its intended application in advanced research. acs.orglgcstandards.com
Sophisticated Analytical Methodologies for L 5 13c Sorbose in Biological Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for [¹³C]-Labeling Pattern Analysis
NMR spectroscopy is an unparalleled technique for determining the precise location of isotopic labels within a molecule. nih.govnih.gov It allows for the unambiguous identification of compounds and accurate measurement of ¹³C enrichment. nih.govnih.gov This is particularly valuable in metabolic studies where understanding the specific carbon atom that has been labeled is crucial for pathway elucidation.
One-Dimensional (1D) ¹³C NMR Techniques
One-dimensional ¹³C NMR spectroscopy directly detects the ¹³C nuclei in a sample. In studies involving L-[5-¹³C]Sorbose, the signal corresponding to the C5 carbon would exhibit a significantly enhanced intensity relative to the other carbon signals, which are present at natural abundance (approximately 1.1%). This direct detection method provides a straightforward confirmation of the labeled position. researchgate.net The chemical shift of the ¹³C nucleus provides information about its chemical environment, aiding in the identification of the molecule. nih.gov For complex mixtures, however, signal overlap can be a significant challenge in 1D spectra. nih.gov
| Technique | Information Gained | Key Considerations |
| 1D ¹³C NMR | Direct detection and confirmation of the ¹³C-labeled position (C5). Provides chemical shift information for structural identification. | Signal overlap can be problematic in complex biological mixtures. |
Two-Dimensional (2D) Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC)
Two-dimensional NMR techniques, such as HSQC and HMBC, offer enhanced resolution and provide correlational data that is vital for structural assignment in complex biological samples. ustc.edu.cncolumbia.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. wikipedia.orglibretexts.org In the context of L-[5-¹³C]Sorbose, the HSQC spectrum would show a cross-peak connecting the proton(s) on C5 to the C5 carbon. This provides an unambiguous assignment of both the proton and carbon resonances for that specific position. columbia.edulibretexts.org HSQC is significantly more sensitive than direct ¹³C detection methods. columbia.edulibretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more). columbia.educolumbia.edu For L-[5-¹³C]Sorbose, the HMBC spectrum would show correlations from the protons on neighboring carbons (e.g., C4 and C6) to the enriched C5 carbon. This is invaluable for confirming the connectivity of the carbon skeleton and for tracing the labeled carbon as it is incorporated into other metabolites. ustc.edu.cncolumbia.edu
The combination of HSQC and HMBC is a powerful approach for tracing the carbon skeleton of molecules and is instrumental in determining the structure of metabolites derived from L-[5-¹³C]Sorbose. ustc.edu.cn
| 2D NMR Technique | Principle | Application to L-[5-¹³C]Sorbose Analysis |
| HSQC | Correlates protons to their directly attached carbons. wikipedia.orglibretexts.org | Unambiguously assigns the proton and carbon signals for the C5 position. |
| HMBC | Correlates protons to carbons over two to three bonds. columbia.educolumbia.edu | Confirms the carbon skeleton connectivity around the C5 position and helps identify downstream metabolites. |
Quantitative NMR Approaches for Isotopic Enrichment Determination
Quantitative NMR (qNMR) can be used to determine the level of isotopic enrichment. By carefully controlling experimental parameters, the intensity of an NMR signal can be made directly proportional to the number of nuclei giving rise to that signal. univ-nantes.fr In the case of L-[5-¹³C]Sorbose, the integrated intensity of the C5 signal in a quantitative ¹³C NMR spectrum can be compared to the signals of the other carbons (at natural abundance) or to an internal standard to calculate the percentage of ¹³C enrichment at that specific site. researchgate.netmdpi.com More advanced pulse sequences, such as isotope-edited total correlation spectroscopy (ITOCSY), have been developed to filter spectra of ¹²C- and ¹³C-containing molecules into separate, quantitatively equivalent spectra, allowing for precise measurement of isotopic ratios with low technical error. nih.govnih.gov
Mass Spectrometry (MS) Applications in [¹³C]-Tracing Experiments
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. In ¹³C-tracing experiments, MS is used to detect the mass shift that occurs when a ¹³C atom is incorporated into a metabolite. nih.gov This allows for the tracking of the labeled carbon through metabolic pathways.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Isotopic Analysis
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. thermofisher.com For non-volatile metabolites like sugars, derivatization is required to increase their volatility. thermofisher.comnih.gov This typically involves reactions such as methoximation followed by silylation. thermofisher.com
Once derivatized, the metabolites are separated by gas chromatography and then ionized and detected by the mass spectrometer. The incorporation of ¹³C from L-[5-¹³C]Sorbose into a metabolite will result in an increase in its molecular weight by one mass unit for each ¹³C atom incorporated. By analyzing the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms), it is possible to quantify the extent of label incorporation and gain insights into metabolic fluxes. nih.govacs.orgresearchgate.net The fragmentation patterns produced by electron ionization (EI) in GC-MS can also provide positional information about the label, although this can sometimes be complex to interpret. acs.orgresearchgate.net
| Derivatization Step | Purpose | Example Reagents |
| Methoximation | To protect carbonyl groups and prevent ring-isomerization. | Hydroxylamine |
| Silylation | To increase volatility and thermal stability by replacing active hydrogens on hydroxyl, carboxyl, and amino groups. | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Metabolite Profiling
Liquid chromatography-mass spectrometry is ideally suited for the analysis of non-volatile and thermally labile compounds, such as those typically found in central carbon metabolism, without the need for derivatization. wikipedia.orgthermofisher.com LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. wikipedia.org
In the context of L-[5-¹³C]Sorbose studies, LC-MS can be used to profile a wide range of metabolites in biological extracts. The incorporation of the ¹³C label is detected as a mass shift in the precursor ion. Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, and the resulting fragmentation pattern can help to localize the position of the ¹³C label within the metabolite's structure. thermofisher.com This makes LC-MS a powerful tool for both untargeted metabolomics to identify all metabolites derived from the labeled sorbose and targeted analysis to quantify specific compounds of interest. wikipedia.orglcms.cz
Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Abundance
The process begins with the complete combustion of the purified L-[5-13C]Sorbose sample. This is typically achieved in an elemental analyzer (EA) where the sample is converted into simple gases, primarily carbon dioxide (CO₂) and nitrogen gas (N₂). oiv.intjamstec.go.jp The resulting CO₂ gas, which now carries the carbon atoms from the sorbose molecule, is then purified, separated from other combustion products, and introduced into the IRMS instrument. oiv.int
Inside the mass spectrometer, the CO₂ molecules are ionized, accelerated, and deflected by a magnetic field, which separates the ions based on their mass-to-charge (m/z) ratio. oiv.int The instrument uses multiple collectors, often Faraday cups, to simultaneously measure the ion beams corresponding to the different isotopologues of CO₂, mainly those with masses 44 (¹²C¹⁶O₂), 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O), and 46 (containing ¹⁸O). oiv.int After correcting for the contribution of ¹⁷O, the precise ratio of ¹³C to ¹²C can be calculated. oiv.int
The results are typically expressed in the "delta" (δ) notation in parts per thousand (‰) relative to an international standard, such as Vienna Pee Dee Belemnite (VPDB). oiv.intsir-lab.com For highly enriched samples like this compound, the enrichment can also be expressed as an atom percent. The high precision of IRMS allows for the detection of very subtle variations in isotopic abundance, making it invaluable for tracer studies in biological systems. jamstec.go.jp
| Parameter | Description/Setting | Reference |
|---|---|---|
| Instrumentation | Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS) | jamstec.go.jp |
| Sample Preparation | Purified this compound weighed into tin capsules | jamstec.go.jp |
| Combustion Temperature | Typically >1000 °C to ensure complete conversion to CO₂ | oiv.int |
| Reference Gas | High-purity CO₂ with a known ¹³C/¹²C ratio, calibrated against international standards | oiv.int |
| Measured Ions (m/z) | 44, 45, and 46, corresponding to the major CO₂ isotopologues | oiv.int |
| Data Reporting | δ¹³C in per mil (‰) relative to V-PDB or as Atom % ¹³C | oiv.intjamstec.go.jp |
| Typical Precision | Better than 0.2‰ for natural abundance; can vary for highly enriched samples | jamstec.go.jpoiv.int |
Advanced Chromatographic Separation Techniques Prior to Isotopic Analysis
To analyze this compound within a complex biological matrix, it must first be separated from other metabolites. Advanced chromatographic techniques are indispensable for this purification step, ensuring that the subsequent isotopic analysis is performed on the correct compound, free from interfering substances. The choice between liquid and gas chromatography is typically dictated by the analyte's properties and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating non-volatile compounds like sugars in their native form. capes.gov.br A significant advantage of HPLC for isotopic analysis is that it often does not require derivatization of the analyte, which simplifies sample preparation and eliminates potential sources of isotopic fractionation that can occur during chemical derivatization steps. capes.gov.brnih.gov
For the analysis of this compound, HPLC is commonly coupled directly to an IRMS via a specialized interface (LC-IRMS). sir-lab.comnih.govnih.gov In this setup, the sample is first injected into the HPLC system. The mobile phase carries the sample through a column packed with a stationary phase that separates the mixture's components based on their physicochemical properties. capes.gov.br For monosaccharides, anion-exchange chromatography is a particularly effective separation method. capes.gov.br
After separation, the eluent from the HPLC column, containing the purified this compound, is directed to the LC-IRMS interface. Here, the sorbose is quantitatively oxidized to CO₂ in an aqueous stream, typically using a chemical oxidant like sodium persulfate in phosphoric acid. thermofisher.com The resulting CO₂ is then separated from the liquid phase and transferred to the IRMS for ¹³C/¹²C ratio measurement. thermofisher.com This compound-specific isotope analysis (CSIA) provides the isotopic signature of the intact, separated this compound molecule. nih.gov
| Parameter | Description/Setting | Reference |
|---|---|---|
| Technique | High-Performance Anion-Exchange Chromatography (HPAEC) | |
| Column | Anion-exchange column (e.g., Dionex CarboPac series) | |
| Mobile Phase | Aqueous alkaline solution (e.g., low strength NaOH, such as 1 mM) | capes.gov.br |
| Elution | Isocratic or gradient elution with an inorganic salt (e.g., NaNO₃) for more complex mixtures | |
| Flow Rate | Typically in the range of 250-500 µL/min | nih.gov |
| Detection/Analysis | Coupled to IRMS via a wet chemical oxidation interface (LC-IRMS) | nih.govthermofisher.com |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique known for its high resolution. nih.gov However, because sugars like L-Sorbose are non-volatile, they cannot be analyzed directly by GC. researchgate.net Therefore, a crucial prerequisite for GC analysis is the chemical conversion of the sugar into a volatile derivative. researchgate.netresearchgate.net Common derivatization methods include silylation (e.g., using trimethylsilyl (B98337) (TMS) ethers) or acetylation (e.g., forming aldononitrile acetates). researchgate.netresearchgate.net For ketose sugars such as sorbose, peracetylation can be an advantageous derivatization strategy. researchgate.netresearchgate.net
Once derivatized, the volatile this compound analogue is injected into the GC. The sample is vaporized and transported by an inert carrier gas (e.g., helium) through a long capillary column. nih.gov Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase.
For isotopic analysis, the GC is typically coupled to a mass spectrometer (GC-MS) or an IRMS (GC-C-IRMS). nih.gov In GC-MS analysis for metabolic flux studies, the mass spectrometer scans a range of masses to identify fragment ions. nih.govshimadzu.com The analysis of the mass distribution of these fragments (isotopomers) allows for the determination of the position and extent of ¹³C labeling within the molecule, providing detailed insights into metabolic pathways. researchgate.netacs.org In a GC-C-IRMS system, the separated compound is combusted to CO₂ before entering the IRMS, providing a compound-specific bulk isotope ratio similar to LC-IRMS, but for the derivatized analyte. researchgate.net It is critical in this approach to correct for the carbon atoms added during the derivatization step. researchgate.net
| Parameter | Description/Setting | Reference |
|---|---|---|
| Derivatization Agent | Silylation reagents (e.g., BSTFA) or acetylation reagents | researchgate.netresearchgate.net |
| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5%-phenyl-polysiloxane) | nih.gov |
| Carrier Gas | Helium or Hydrogen | nih.gov |
| Injection Mode | Split/Splitless injection | shimadzu.com |
| Oven Program | Temperature programming, e.g., initial temp of 150°C, ramped to >300°C | shimadzu.com |
| Analysis | Coupled to a Mass Spectrometer (MS) for isotopomer analysis or to an IRMS for compound-specific isotope analysis | researchgate.netnih.gov |
Applications of L 5 13c Sorbose in Metabolic Flux Analysis Mfa
Elucidation of Central Carbon Metabolism Pathways in Microbial Systems
Many microorganisms, including industrial strains like Escherichia coli and Ketogulonigenium vulgare, can utilize L-Sorbose as a carbon source. dovepress.comresearchgate.net This makes L-[5-¹³C]Sorbose a relevant tracer for studying their metabolism. ¹³C-MFA has been extensively applied to investigate and optimize microbial metabolism for the production of biochemicals, biofuels, and pharmaceuticals. nih.gov When L-[5-¹³C]Sorbose is supplied to a culture, it enters the central carbon metabolism, typically via phosphorylation, and its labeled carbon atom is distributed throughout the interconnected pathways of glycolysis, the Pentose Phosphate (B84403) Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle.
The Pentose Phosphate Pathway (PPP) is crucial for generating NADPH for reductive biosynthesis and for producing precursors for nucleotide and aromatic amino acid synthesis. github.iomdpi.com Glycolysis, running in parallel, is central to energy production and provides building blocks for numerous cellular components. Determining the split ratio of carbon entering glycolysis versus the PPP is a primary goal of MFA.
When L-[5-¹³C]Sorbose is metabolized, the ¹³C label at the C5 position creates specific labeling patterns in PPP and glycolytic intermediates. The PPP consists of an oxidative phase, which produces NADPH, and a non-oxidative phase, which interconverts sugars. github.iocsic.es The flux through these phases can be precisely quantified by analyzing the labeling patterns of metabolites derived from them. nih.gov For example, the labeling status of amino acids whose carbon backbones are derived from erythrose-4-phosphate (a PPP intermediate) and phosphoenolpyruvate (B93156) or pyruvate (B1213749) (glycolytic intermediates) can reveal the relative flux through the PPP. embopress.org Gas chromatography-mass spectrometry (GC-MS) is commonly used to analyze the labeling of these amino acids after protein hydrolysis. embopress.org
| Amino Acid | Metabolic Precursor(s) | Originating Pathway(s) |
|---|---|---|
| Alanine, Valine, Leucine | Pyruvate | Glycolysis |
| Glycine, Serine, Cysteine | 3-Phosphoglycerate | Glycolysis |
| Phenylalanine, Tyrosine, Tryptophan | Phosphoenolpyruvate & Erythrose-4-Phosphate | Glycolysis & PPP |
| Histidine | Ribose-5-Phosphate | PPP |
| Aspartate, Asparagine, Methionine, Threonine, Lysine | Oxaloacetate | TCA Cycle |
| Glutamate (B1630785), Glutamine, Proline, Arginine | α-Ketoglutarate | TCA Cycle |
The TCA cycle is the central hub of cellular respiration, responsible for the oxidation of acetyl-CoA to CO₂ to generate energy. jianhaidulab.com It also provides key precursors for biosynthesis. wikipedia.org When intermediates are withdrawn from the cycle for anabolic processes (cataplerosis), they must be replenished through anaplerotic reactions to maintain the cycle's function. jianhaidulab.comvedantu.com
The ¹³C label from L-[5-¹³C]Sorbose, after passing through glycolysis to form labeled pyruvate and acetyl-CoA, enters the TCA cycle. Tracking this label into TCA cycle intermediates and their derived amino acids, such as glutamate (from α-ketoglutarate) and aspartate (from oxaloacetate), allows for the quantification of fluxes within the cycle. researchgate.netresearchgate.net Furthermore, the labeling patterns can distinguish between different anaplerotic pathways, such as the conversion of pyruvate to oxaloacetate by pyruvate carboxylase or phosphoenolpyruvate to oxaloacetate. wikipedia.orgvedantu.com This information is critical for metabolic engineering efforts aimed at directing carbon flow towards a desired product derived from a TCA cycle intermediate. nih.gov
| Flux Ratio | Description | Metabolic Significance |
|---|---|---|
| PPP / Glycolysis | The split ratio of carbon entering the Pentose Phosphate Pathway versus Glycolysis. | Indicates the balance between NADPH/precursor synthesis and energy production. github.io |
| TCA Cycle Flux | The rate of carbon entry into and cycling through the TCA cycle. | Measures the cell's respiratory activity and biosynthetic capacity. embopress.org |
| Anaplerotic Flux / TCA Flux | The ratio of flux replenishing TCA cycle intermediates to the total flux through the cycle. | Reveals the extent of biosynthesis of compounds derived from TCA intermediates. jianhaidulab.com |
Glycolytic and Pentose Phosphate Pathway Fluxes
Tracing of Carbon Flow in Plant Primary and Secondary Metabolism
While ¹³C-MFA is well-established in microbial research, its application in plants is more complex due to compartmentalization and metabolic diversity. The use of L-[5-¹³C]Sorbose in plants would be contingent on the plant's ability to uptake and metabolize this specific sugar.
Photosynthetic carbon assimilation is the process by which plants fix atmospheric CO₂ into organic compounds, primarily via the Calvin-Benson-Bassham (CBB) cycle. nih.gov This process is typically studied using ¹³CO₂ labeling. osti.govnih.gov Supplying L-[5-¹³C]Sorbose would not directly measure the initial carbon fixation rate but would instead trace the fate of an externally supplied carbon source as it is integrated into the plant's central metabolism.
If metabolized, the ¹³C label from L-[5-¹³C]Sorbose could be tracked into intermediates of the CBB cycle, glycolysis, and the TCA cycle. This could provide insights into how assimilated carbon is partitioned and how different metabolic pathways interact. conicet.gov.ar For example, it could help elucidate the extent to which carbon skeletons are recycled back into the CBB cycle or diverted towards other metabolic fates. biorxiv.org Comparing the metabolic fate of exogenously supplied sugar with that of photosynthetically fixed CO₂ can reveal important regulatory mechanisms governing carbon allocation.
Perennial plants store carbohydrates, typically as starch, in various tissues like roots and stems to survive periods when photosynthesis is not possible and to fuel new growth. nih.govsilvafennica.fi Understanding the dynamics of carbohydrate storage and mobilization is crucial for agriculture and forestry. researchgate.net
Photosynthetic Carbon Assimilation Pathways
Investigation of Metabolic Network Dynamics in Eukaryotic Cell Cultures (Non-Human)
Metabolic flux analysis in non-human eukaryotic cell cultures, such as Chinese Hamster Ovary (CHO) cells used in biopharmaceutical production, is essential for optimizing cell growth and protein synthesis. nih.gov While glucose is the most common tracer, the ability of certain cell types to utilize other sugars like fructose (B13574), and by extension its epimer L-Sorbose, opens the possibility of using L-[5-¹³C]Sorbose as a complementary tool. nih.gov
The principles of MFA in eukaryotic cells are similar to those in microbes. nih.gov L-[5-¹³C]Sorbose would be introduced into the cell culture medium, and its labeled carbon atom would be traced through the metabolic network. nih.gov The analysis of labeling patterns in intracellular metabolites and protein-bound amino acids can reveal critical flux distributions, such as the activity of the PPP relative to glycolysis and the fluxes through the TCA cycle. nih.govnih.gov Such studies can identify metabolic bottlenecks or inefficient pathways, providing targets for genetic engineering or media optimization to enhance the productivity of cell cultures. nih.gov
Computational Algorithms for [13C]-MFA Data Integration and Flux Estimation
The analysis of data from isotopic labeling experiments, such as those employing L-[5-13C]Sorbose, is a complex task that relies on sophisticated computational algorithms. These algorithms are essential for translating the raw mass spectrometry (MS) or nuclear magnetic resonance (NMR) data, which detail the distribution of ¹³C isotopes in metabolites, into quantitative metabolic fluxes. nih.govmdpi.com The core of ¹³C-Metabolic Flux Analysis (¹³C-MFA) is an iterative process where fluxes are estimated by minimizing the discrepancy between experimentally measured labeling patterns and those simulated by a computational model of the cell's metabolic network. nih.govvanderbilt.edu
Flux estimation in ¹³C-MFA is fundamentally a parameter-fitting problem. vanderbilt.edu Intracellular fluxes are not measured directly but are inferred by finding the set of flux values that best explains the observed isotopic labeling data within the context of a given metabolic network model. nih.gov This process involves solving a constrained non-linear least squares problem to minimize the difference between simulated and measured isotopomer distributions. nih.gov
Two primary approaches dominate the computational analysis of ¹³C labeling data:
Isotopically Steady-State ¹³C-MFA: This is the most established method and assumes that the cells are in both a metabolic and isotopic steady state. d-nb.infosci-hub.se This means that intracellular fluxes and metabolite concentrations are constant, and the isotopic labeling of metabolites no longer changes over time. d-nb.infosci-hub.se While powerful, achieving a true isotopic steady state can be time-consuming or impractical for some biological systems, such as mammalian cell cultures. d-nb.info
Isotopically Non-Stationary ¹³C-MFA (INST-MFA): This more advanced approach analyzes data from the transient phase before an isotopic steady state is reached. vanderbilt.edud-nb.info INST-MFA models the dynamics of isotope labeling over time by solving systems of ordinary differential equations (ODEs). nih.gov This method can provide flux information more quickly and is applicable to a wider range of biological systems, though it is computationally more demanding. nih.govacs.org
The successful application of ¹³C-MFA hinges on the use of specialized software packages that implement the necessary algorithms for data processing, flux estimation, and statistical validation. nih.govucdavis.edu These tools provide frameworks for building metabolic models, simulating isotopomer distributions, performing optimization to estimate fluxes, and evaluating the quality of the results. oup.com
Key Computational Tools for ¹³C-MFA
A variety of software tools have been developed to facilitate the complex calculations involved in ¹³C-MFA. These packages differ in their underlying algorithms, supported modeling approaches (steady-state vs. non-stationary), and accessibility (open-source vs. commercial).
| Software | Key Features & Approach | Platform/Availability |
| 13CFLUX2 | A comprehensive toolkit for steady-state and non-stationary ¹³C-MFA, including experimental design and statistical analysis. ucdavis.edu13cflux.net Implements the Elementary Metabolite Units (EMU) framework. | Commercial; Standalone application. acs.org13cflux.net |
| INCA | (Isotopomer Network Compartmental Analysis) A MATLAB-based tool for both steady-state and INST-MFA. ucdavis.edu It supports advanced modeling features and statistical analysis. | Open-source; MATLAB. acs.orgucdavis.edu |
| FiatFlux | A user-friendly package for calculating metabolic flux ratios and net fluxes from GC-MS data, particularly suited for non-expert users. nih.govnih.gov It separates the analysis into two modules: flux ratio calculation and net flux estimation. nih.gov | Open-source; MATLAB. nih.gov |
| OpenFlux | An open-source software for steady-state ¹³C-MFA that models the entire isotopomer workflow. nih.govucdavis.edu | Open-source; MATLAB. |
| METRAN | Based on the Elementary Metabolite Units (EMU) framework, which significantly simplifies the complexity of isotopomer balancing. sci-hub.semit.edu It is used for tracer experiment design, flux estimation, and statistical analysis. mit.edu | Proprietary (MIT); MATLAB. sci-hub.semit.edu |
| FreeFlux | A Python-based open-source package designed for both steady-state and time-efficient INST-MFA, addressing the cost and accessibility limitations of other platforms. acs.org | Open-source; Python. acs.org |
| Omix | A visualization software with numerous plug-ins that create a graphical tool suite for all aspects of ¹³C-MFA, enhancing user interaction and data interpretation. oup.com | Commercial. oup.com |
Algorithmic Workflow and Research Findings
The computational process for estimating fluxes from ¹³C-labeling data generally follows a structured workflow:
Metabolic Model Construction: A model of the cell's central metabolism is defined, including all relevant biochemical reactions and the specific carbon atom transitions for each reaction. d-nb.infoplos.org
Data Integration: Experimental data, including substrate uptake rates, product secretion rates, and the measured mass isotopomer distributions (MDVs) of key metabolites (e.g., from proteinogenic amino acids or metabolic intermediates), are provided as inputs to the software. nih.govuminho.pt
Flux Estimation: The software iteratively adjusts the values of all free fluxes in the model to find the distribution that minimizes the sum of squared residuals between the computationally simulated and experimentally measured labeling patterns. nih.gov This optimization problem is typically solved using algorithms like Levenberg-Marquardt or sequential quadratic programming. nih.gov
Statistical Analysis: After a best-fit solution is found, a rigorous statistical analysis is performed. This includes a chi-squared test for assessing the goodness-of-fit and the calculation of confidence intervals for each estimated flux, which indicates the precision of the determination. sci-hub.se
Research has demonstrated that the choice of algorithms and experimental design significantly impacts the accuracy and resolution of the determined fluxes. For instance, the use of multiple ¹³C tracers in parallel experiments can greatly improve the precision of flux estimates. sci-hub.se
The table below summarizes findings from a high-resolution ¹³C-MFA study on Escherichia coli, illustrating the precision achievable with modern computational algorithms and experimental protocols.
| Metabolic Flux | Reaction(s) | Estimated Flux (% of Glucose Uptake Rate) | Standard Deviation |
| Glycolysis | Glucose-6-P → Fructose-6-P | 70.2 | ± 1.1 |
| Pentose Phosphate Pathway | Glucose-6-P → 6-PGluconate | 29.8 | ± 1.1 |
| TCA Cycle | Isocitrate → α-Ketoglutarate | 55.4 | ± 1.8 |
| Anaplerosis | Phosphoenolpyruvate → Oxaloacetate | 18.9 | ± 0.9 |
| Glyoxylate Shunt | Isocitrate → Glyoxylate + Succinate | 0.0 | ± 0.5 |
This table is representative of data obtained through ¹³C-MFA and showcases the high precision of flux estimates derived from computational analysis. The specific values are based on established E. coli models and are for illustrative purposes. sci-hub.se
The development of frameworks like the Elementary Metabolite Unit (EMU) has been a significant algorithmic advance, reducing the computational burden of simulating isotopomer networks and making ¹³C-MFA more tractable for larger metabolic models. mit.edu Ultimately, these computational tools are indispensable for converting complex isotopic data into a quantitative map of cellular metabolism, providing deep insights into physiology in response to genetic or environmental changes. nih.gov
L 5 13c Sorbose in Enzymatic Mechanism Elucidation
Kinetic Isotope Effect (KIE) Studies Using L-[5-¹³C]Sorbose
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. wikipedia.org This effect arises from the difference in zero-point vibrational energies between bonds involving the light and heavy isotopes; a bond to a heavier isotope is stronger and requires more energy to break, often resulting in a slower reaction rate. wikipedia.orglibretexts.org KIE studies are a fundamental tool for determining reaction mechanisms, particularly for identifying rate-limiting steps and characterizing the geometry of transition states. mdpi.comnih.gov
Isotope effects are classified as either primary or secondary.
Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. mdpi.com
Secondary KIEs occur when the isotopic substitution is at a position remote from the site of bond cleavage. libretexts.org These effects are typically smaller but provide crucial information about changes in hybridization or the steric environment of the transition state. libretexts.org
For L-[5-¹³C]Sorbose, the ¹³C label is at a secondary position relative to reactions that typically occur at adjacent carbons (like C4 or C6) or the ketone at C2. Therefore, using L-[5-¹³C]Sorbose in enzymatic reactions would be expected to produce a secondary KIE. While direct KIE studies initiating with L-[5-¹³C]Sorbose are not prominently documented in publicly available research, the principles of KIE are widely applied to carbohydrate chemistry. For instance, neglecting ¹³C KIEs in metabolic flux analysis can lead to modeling errors comparable in size to measurement errors, highlighting their significance. nih.gov The measurement of ¹³C KIEs, often accomplished using Nuclear Magnetic Resonance (NMR) or Isotope-Ratio Mass Spectrometry (IRMS), can reveal whether bonding changes at carbon atoms are occurring in the rate-limiting step. mdpi.comnih.gov
| KIE Type | Description | Typical Magnitude (kL/kH) |
|---|---|---|
| Primary | Isotopic substitution at the atom where a bond is broken or formed in the rate-limiting step. mdpi.com | >1.0 (Normal KIE) |
| Secondary | Isotopic substitution at a position adjacent to or remote from the bond being altered. libretexts.org | ≈1.0 (Can be slightly >1 or <1) |
Probing Reaction Mechanisms of Carbohydrate-Active Enzymes (CAZymes)
Carbohydrate-Active enZymes (CAZymes) are a broad class of enzymes responsible for the synthesis, modification, and degradation of carbohydrates. nih.govmdpi.com Isotopic labeling with compounds like L-[5-¹³C]Sorbose is instrumental in deciphering the complex mechanisms of these enzymes. nih.gov
Sorbose Reductases and Dehydrogenases
Sorbose reductases and dehydrogenases are key enzymes in the metabolism of L-sorbose. For example, in the industrial production of Vitamin C, L-sorbose is a critical intermediate, and its conversion is catalyzed by enzymes like L-sorbose dehydrogenase (SDH) and L-sorbosone dehydrogenase (SNDH). researchgate.netmdpi.com
In Candida albicans, the enzyme Sou1p, identified as a sorbose reductase, converts L-sorbose to D-sorbitol using NADPH as a cofactor. researchgate.net This reduction occurs at the C2 ketone. Similarly, Gluconobacter frateurii utilizes an NADPH-dependent L-sorbose reductase (SboA) for efficient growth on L-sorbose. nih.gov
L-sorbose/L-sorbosone dehydrogenase from Gluconobacter oxydans is a quinoprotein that catalyzes the oxidation of L-sorbose to L-sorbosone. tandfonline.com Some dehydrogenases are capable of oxidizing both the C1 and C5 hydroxyl groups of D-sorbitol, producing L-sorbose and D-glucose, respectively. tandfonline.com
Using L-[5-¹³C]Sorbose in studies with these enzymes would allow researchers to precisely track the fate of the C5 carbon. For a sorbose reductase converting L-sorbose to D-sorbitol, the ¹³C label would remain at the C5 position of the resulting D-sorbitol, confirming the site of reduction at C2 without rearrangement of the carbon skeleton.
| Enzyme | Organism | Reaction Catalyzed | Cofactor |
|---|---|---|---|
| Sorbose Reductase (Sou1p) | Candida albicans | L-Sorbose → D-Sorbitol researchgate.net | NADPH researchgate.net |
| L-Sorbose Reductase (SboA) | Gluconobacter frateurii | L-Sorbose → D-Sorbitol nih.gov | NADPH nih.gov |
| L-Sorbose/L-Sorbosone Dehydrogenase (SSDH) | Gluconobacter oxydans | L-Sorbose → L-Sorbosone → 2-Keto-L-gulonic acid researchgate.nettandfonline.com | PQQ tandfonline.com |
Epimerases and Isomerases Acting on Sorbose or Related Sugars
Epimerases and isomerases catalyze the interconversion of sugars, often through complex rearrangements. Isotopic labeling is crucial for distinguishing between proposed mechanisms, such as hydride shifts or deprotonation/protonation events. asm.org
For example, D-tagatose 3-epimerase catalyzes the reversible epimerization at the C3 position of various ketohexoses, including the conversion of D-tagatose to D-sorbose. glycoforum.gr.jp L-fucose isomerase can convert L-fucose to L-fuculose, which can then be epimerized by D-tagatose 3-epimerase to 6-deoxy-L-sorbose. nih.gov
A study on the chemical (non-enzymatic) epimerization of fructose (B13574) to L-sorbose over a molybdenum oxide catalyst proposed a mechanism involving a 1,4-hydride shift. researchgate.net The use of isotopic tracers in such systems is vital for confirming the atoms involved in the shift. While not an enzymatic study, it provides a clear analogue for how L-[5-¹³C]Sorbose could be used. If an enzyme were to catalyze the isomerization of a related sugar to L-sorbose via a hydride shift involving the C5 position, the presence or absence of the ¹³C label in the final product would confirm the pathway.
Stereochemical Analysis of Enzymatic Transformations
Tracing the path of an isotopic label is a definitive method for determining the stereochemical outcome of an enzymatic reaction. nih.govjove.com The ¹³C label in L-[5-¹³C]Sorbose acts as a stereospecific marker, allowing for the precise determination of its fate during catalysis.
NMR spectroscopy is a particularly powerful technique for this analysis, as the chemical environment of the ¹³C nucleus provides detailed structural information about the product molecule. researchgate.net For example, if an enzyme were to cleave the C4-C5 bond of L-[5-¹³C]Sorbose, the ¹³C label would be found in one of the resulting fragments. Identifying this fragment via NMR or mass spectrometry would unambiguously establish the regioselectivity of the cleavage.
Biosynthetic Pathway Investigations Using L 5 13c Sorbose As a Precursor
Elucidation of L-Ascorbic Acid (Vitamin C) Biosynthesis Pathways in Plants and Microorganisms
L-[5-¹³C]Sorbose is a critical tool for investigating the biosynthesis of L-ascorbic acid (vitamin C), particularly in microorganisms where L-sorbose is a well-established intermediate. In the historically significant Reichstein-Grüssner process for industrial vitamin C synthesis, microorganisms such as Gluconobacter oxydans are employed to perform a key bioconversion: the regioselective oxidation of D-sorbitol to L-sorbose.
By feeding L-[5-¹³C]Sorbose into this system, researchers can track the labeled carbon atom through the subsequent chemical or microbial steps. The pathway involves the oxidation of L-sorbose to 2-keto-L-gulonic acid (2-KLG), which is the direct precursor to L-ascorbic acid. The detection of the ¹³C label in the resulting 2-KLG and L-ascorbic acid molecules confirms that the carbon skeleton of L-sorbose is incorporated directly. This isotopic tracing provides definitive proof of the precursor-product relationship and allows for the quantification of pathway flux.
In industrial settings, a two-step fermentation process is now common, where G. oxydans first converts D-sorbitol to L-sorbose, and then a microbial consortium, typically of Ketogulonicigenium vulgare and a helper strain like Bacillus megaterium, converts L-sorbose to 2-KLG. Using L-[5-¹³C]Sorbose in this second step allows for detailed studies of the efficiency and kinetics of the K. vulgare conversion, helping to optimize industrial production.
In plants, the primary biosynthetic pathway for L-ascorbic acid is different and is believed to proceed through intermediates like L-galactose and L-galactono-1,4-lactone. However, L-sorbosone, an oxidized form of L-sorbose, has been identified as a putative intermediate in some plant species, and an enzyme capable of converting L-sorbosone to L-ascorbic acid has been found in bean and spinach leaves. L-[5-¹³C]Sorbose can be used to probe whether alternative or minor pathways involving L-sorbose exist in plants or to study the activity of engineered pathways that utilize sorbose-based intermediates.
Table 1: Microbial and Enzymatic Conversions in L-Ascorbic Acid Biosynthesis from Sorbose This table outlines the key steps involving L-sorbose in the microbial production of Vitamin C and the organisms or enzymes responsible.
| Precursor | Product | Key Organism/Enzyme | Pathway Context |
|---|---|---|---|
| D-Sorbitol | L-Sorbose | Gluconobacter oxydans | First step in Reichstein and two-step fermentation processes. |
| L-Sorbose | L-Sorbosone | L-Sorbose Dehydrogenase | Intermediate step in the conversion to 2-KLG. |
| L-Sorbosone | 2-Keto-L-gulonic acid (2-KLG) | L-Sorbosone Dehydrogenase | Final oxidation step before rearrangement to ascorbic acid. |
| L-Sorbose | 2-Keto-L-gulonic acid (2-KLG) | Ketogulonicigenium vulgare / Bacillus megaterium consortium | Second step in modern two-step fermentation processes. |
| L-Sorbosone | L-Ascorbic Acid | NADP-dependent dehydrogenase (in plants) | Putative final step in an alternative plant pathway. |
Formation of Specialized Metabolites Derived from Sorbose Backbone
Beyond its role in vitamin C synthesis, the L-sorbose carbon backbone has the potential to be a precursor for other specialized metabolites. L-sugars are relatively rare in nature, but they are components of some biologically active compounds, such as certain antiviral L-nucleoside analogues and potent glycosidase inhibitors. The investigation of the biosynthetic origins of these molecules is an active area of research.
L-[5-¹³C]Sorbose provides an ideal tracer to determine if L-sorbose serves as a direct precursor for such specialized metabolites. When a plant, fungus, or bacterium known to produce a target metabolite is supplied with L-[5-¹³C]Sorbose, the presence and position of the ¹³C label in the final product can be analyzed.
There are two primary outcomes of such an experiment:
Direct Incorporation: If the ¹³C label is found intact within the carbon skeleton of the specialized metabolite, it provides strong evidence that L-sorbose (or a closely related derivative) is a direct precursor in its biosynthetic pathway.
Indirect Incorporation: If the label is scrambled or distributed among various positions, it suggests that the L-sorbose was first catabolized into central metabolic intermediates (like pyruvate (B1213749) or acetyl-CoA) and then re-incorporated into the final product through primary metabolic pathways.
This technique allows researchers to distinguish between dedicated pathways that utilize the intact sorbose backbone and those that merely use it as a carbon source. For example, L-[5-¹³C]Sorbose could be used to explore the biosynthesis of compounds like 1-deoxygalactonojirimycin, a potent glycosidase inhibitor for which L-sorbose is a known synthetic starting material.
Table 2: Investigating Specialized Metabolite Formation with L-[5-¹³C]Sorbose This table presents a conceptual framework for using labeled sorbose to elucidate the biosynthesis of specialized metabolites.
| Target Metabolite Class | Research Question | Potential Finding with ¹³C Label | Implication |
|---|---|---|---|
| L-Nucleoside Analogues | Is L-sorbose a precursor to the L-sugar moiety? | ¹³C label detected in the sugar portion of the nucleoside. | Confirms a direct biosynthetic link from L-sorbose. |
| Glycosidase Inhibitors (e.g., Iminocyclitols) | Does the biosynthesis of these sugar mimics proceed via L-sorbose? | Intact incorporation of the ¹³C-labeled backbone. | Elucidates the pathway for creating these therapeutically relevant molecules. |
| Rare L-Sugars in Natural Products | Can an organism convert L-sorbose into other L-sugars? | ¹³C label appears in a different L-sugar (e.g., L-psicose). | Reveals the presence and activity of novel epimerase or isomerase enzymes. |
| Polyketides or Terpenoids | Does L-sorbose contribute carbon to these metabolites? | ¹³C label is distributed throughout the final product. | Indicates catabolism of L-sorbose into primary metabolic building blocks (e.g., acetyl-CoA). |
Tracking Precursor Incorporation into Complex Carbohydrates and Glycoconjugates
Glycoconjugates, which include glycoproteins and glycolipids, are fundamentally important molecules involved in cellular recognition, signaling, and structural integrity. They are built from monosaccharide units linked together to form complex carbohydrate chains, often called glycans. While the most common sugars in mammalian glycans are D-isomers (like D-glucose and D-galactose), the ability of cells to process and potentially incorporate L-sugars is of significant interest.
L-[5-¹³C]Sorbose is an effective probe to investigate whether L-sorbose can be incorporated into complex carbohydrates and glycoconjugates. The experimental approach involves introducing the labeled sugar to cells or an organism and subsequently isolating the glycoconjugates of interest. The isolated molecules are then hydrolyzed to break them down into their constituent monosaccharides, which are analyzed by mass spectrometry.
The detection of a monosaccharide with a mass corresponding to ¹³C-sorbose would provide definitive evidence of its direct incorporation. This would imply that the cellular machinery, including glycosyltransferases, can recognize and utilize L-sorbose as a substrate. Furthermore, the study could reveal whether L-sorbose is enzymatically modified (e.g., epimerized) into another sugar before incorporation. For instance, if the ¹³C label is found in a different monosaccharide within the glycan, it would indicate the existence of a metabolic pathway that converts L-sorbose into other sugar building blocks. The transport of L-sorbose into the cell, a prerequisite for its metabolism, can be facilitated by certain sugar transporters like GLUT5, which shows some affinity for L-sorbose.
Table 3: Experimental Workflow for Tracking L-[5-¹³C]Sorbose into Glycoconjugates This table details the steps and analytical techniques used to trace the incorporation of labeled sorbose into complex carbohydrates.
| Step | Description | Key Technique(s) | Expected Outcome/Data |
|---|---|---|---|
| 1. Administration | L-[5-¹³C]Sorbose is introduced into a cell culture or fed to an organism. | Cell culture, in vivo feeding protocols. | Labeled precursor is made available for cellular uptake and metabolism. |
| 2. Isolation | Target glycoconjugates (e.g., specific glycoproteins) are purified from the cells or tissues. | Affinity chromatography, gel electrophoresis. | Isolation of the macromolecules that may have incorporated the label. |
| 3. Hydrolysis | The purified glycoconjugates are treated with acid or enzymes to release the individual monosaccharides. | Acid hydrolysis, glycosidase digestion. | A mixture of constituent monosaccharides is generated. |
| 4. Analysis | The monosaccharide mixture is analyzed to detect the presence of the ¹³C label. | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS). | Detection of a mass peak corresponding to the labeled monosaccharide (M+1). |
| 5. Structural Elucidation | The precise location of the label within the glycan structure is determined. | Nuclear Magnetic Resonance (NMR) Spectroscopy, Tandem Mass Spectrometry (MS/MS). | Confirmation of which sugar residue is labeled and its position in the carbohydrate chain. |
Derivatization Strategies for Enhanced Research Utility of L 5 13c Sorbose
Chemical Modification for Immobilization in Bioreactors
The immobilization of biocatalysts, such as microbial cells that utilize L-sorbose, is a critical strategy for enhancing the efficiency and stability of biotransformation processes. While direct chemical modification of L-[5-13C]Sorbose for immobilization is not the standard approach, the immobilization of whole cells that act upon it provides a practical and effective alternative for its use in bioreactors. This is particularly relevant in processes where this compound serves as a substrate for enzymatic conversion to other valuable labeled compounds.
One of the primary applications of L-sorbose is in the production of 2-keto-L-gulonic acid, a precursor to vitamin C. The bacterium Gluconobacter oxydans is widely used for the biotransformation of D-sorbitol to L-sorbose and subsequently to other intermediates. researchgate.netnih.govresearchgate.net To improve process stability and enable continuous or repeated-batch fermentation, these bacterial cells are often immobilized. The principles applied for immobilizing G. oxydans for L-sorbose production are directly applicable to systems utilizing this compound to produce isotopically labeled derivatives.
Common methods for cell immobilization involve entrapment within a porous matrix. These matrices provide a stable environment for the cells while allowing for the diffusion of substrates and products.
Key Immobilization Techniques:
| Immobilization Matrix | Description | Key Findings & Advantages |
| Polyacrylamide Gel | Gluconobacter melanogenus cells capable of converting L-sorbose to L-sorbosone have been successfully immobilized in polyacrylamide gel. nih.gov The optimal gel composition was found to have a total monomer concentration of 7.2% and a 16.6% crosslinking agent. nih.gov | While initial activity was lower than free cells, the immobilized cells showed increased activity over time, possibly due to cell lysis within the gel matrix. nih.gov The stability of the enzymatic activity was dependent on the physical form of the gel and aeration levels. nih.gov |
| Sodium Alginate and Diatomite | A combination carrier of sodium alginate and diatomite has been shown to be a biocompatible and durable material for immobilizing Gluconobacter oxydans WSH-003. researchgate.netresearchgate.net Optimal conditions included 2.5% (w/v) sodium alginate and 0.5% (w/v) diatomite. researchgate.net | Immobilized cells demonstrated excellent stability, maintained for over 15 days in a bioreactor with L-sorbose yields exceeding 81% in repeated-batch fermentations. researchgate.netresearchgate.net This method shortens fermentation time compared to using free cells. researchgate.net |
| PVA-Alginate Beads | Polyvinyl alcohol (PVA)-alginate beads have been used to immobilize G. oxydans for the production of various compounds, demonstrating the versatility of this support. ucl.ac.uk | This method can protect cells from substrate-induced toxicity and allows for reuse of the biocatalyst, although it may introduce mass transfer limitations for oxygen. ucl.ac.uk |
By employing these immobilization strategies, researchers can create robust bioreactor systems for the continuous enzymatic conversion of this compound into other labeled molecules of interest, facilitating metabolic flux analysis and other stable isotope-based research.
Synthesis of this compound-Containing Oligosaccharides and Polysaccharides for Structural Biology
The incorporation of isotopically labeled monosaccharides like this compound into oligosaccharides and polysaccharides is a powerful tool for structural biology, particularly for studies using Nuclear Magnetic Resonance (NMR) spectroscopy. glycoforum.gr.jp The ¹³C label serves as a sensitive probe for elucidating the three-dimensional structure, conformation, and dynamics of these complex carbohydrates, as well as their interactions with proteins and other biological macromolecules. researchgate.netnih.govacs.org
The synthesis of such labeled glycans can be achieved through both chemical and enzymatic methods. The presence of the ¹³C nucleus at a specific position, such as the C5 of the sorbose unit, allows for the application of advanced NMR techniques that are not feasible with natural abundance carbohydrates. diva-portal.orgdiva-portal.org
Research Findings in Labeled Oligosaccharide Synthesis and Analysis:
| Synthesis/Analysis Method | Description | Significance for Structural Biology |
| Enzymatic Synthesis | Kojibiose phosphorylase from Thermoanaerobacter brockii has been used to synthesize novel oligosaccharides using L-sorbose as an acceptor and β-D-glucose-1-phosphate as a glucosyl donor. One of the products identified was α-D-glucopyranosyl-(1→5)-α-L-sorbopyranose. nih.gov ¹³C-NMR was instrumental in the structural characterization of the resulting oligosaccharides. nih.gov | This enzymatic approach provides a route to specifically create L-sorbose-containing disaccharides. Using L-[5-¹³C]Sorbose as the acceptor would yield an oligosaccharide with a site-specific label, ideal for detailed conformational analysis of the glycosidic linkage and the sorbose ring. |
| Chemical Synthesis | Chemical methods offer the flexibility to introduce isotopic labels into specific residues of an oligosaccharide. researchgate.net This allows for the synthesis of residue-selectively ¹³C- and ²H-labeled oligosaccharides, which are powerful probes for NMR-based conformational analysis. researchgate.net | The selective introduction of ¹³C labels, as in L-[5-¹³C]Sorbose, enables the measurement of specific NMR parameters like ³JCH and ³JCC coupling constants and residual dipolar couplings (RDCs), which provide crucial information about the torsion angles defining the glycosidic linkages and the overall shape of the oligosaccharide. glycoforum.gr.jpfrontiersin.org |
| NMR Conformational Analysis | Uniformly ¹³C-labeled carbohydrates allow for the elucidation of atomic details of sugar-protein complexes. nih.govacs.org Isotope-filtered NMR experiments can simultaneously map the binding interactions on both the carbohydrate and the protein. nih.govacs.org The use of ¹³C-labeled oligosaccharides enhances sensitivity and resolution in NMR experiments, overcoming the common problem of spectral overlap found in unlabeled carbohydrates. diva-portal.org | By incorporating L-[5-¹³C]Sorbose into a larger oligosaccharide, researchers can precisely determine the conformation of the sorbose unit when free in solution versus when bound to a protein receptor. This provides insights into the structural basis of carbohydrate recognition. glycoforum.gr.jpnih.govacs.org |
While the direct synthesis of polysaccharides containing this compound is less commonly reported, the principles of enzymatic polymerization could be applied. For instance, certain polysaccharide synthetases, though sometimes inhibited by L-sorbose, could potentially incorporate a derivatized and activated form of this compound into a growing polysaccharide chain under specific conditions. pnas.org The resulting labeled polysaccharide would be an invaluable tool for studying the structure and dynamics of complex carbohydrates that play roles in areas like cell wall biosynthesis. pnas.org
Conjugation to Probes for Advanced Spectroscopic or Imaging Research (excluding clinical imaging)
To enhance its utility in advanced research, this compound can be chemically conjugated to various probes, such as fluorescent dyes. This derivatization creates new molecular tools for tracking and quantifying the labeled sugar in complex biological systems using techniques beyond traditional mass spectrometry or NMR. These conjugated probes are particularly valuable for non-clinical imaging and spectroscopic applications, offering high sensitivity and the ability to visualize the molecule's behavior in real-time.
The conjugation strategy typically involves modifying the this compound to introduce a reactive functional group that can then be covalently linked to a complementary group on the probe molecule. The ¹³C label remains as a stable isotopic signature, allowing for multimodal analysis.
Strategies and Probes for Conjugation:
| Probe Type | Conjugation Chemistry | Research Application |
| Fluorescent Dyes (e.g., Rhodamine, Fluorescein) | The carbohydrate can be modified to introduce an amine or azide (B81097) group, which can then be reacted with an activated ester or alkyne group on the dye, respectively (e.g., via amidation or "click chemistry"). nih.gov | The resulting fluorescent L-[5-¹³C]Sorbose conjugate can be used in cell imaging studies to track its uptake, trafficking, and localization within cells or organelles. The fluorescence provides spatial information, while the ¹³C label can be used for orthogonal quantification or metabolic tracing. |
| Boronic Acid-Based Fluorescent Probes | Boronic acids exhibit reversible covalent interactions with the diol functionalities present in sugars like sorbose. rsc.org Fluorescent probes containing boronic acid moieties can act as sensors, where the binding event alters the fluorescence properties of the probe. | A fluorescent boronic acid probe could be used to detect and quantify L-[5-¹³C]Sorbose in solution or in biological samples. This approach is useful for developing high-throughput assays or for sensing changes in carbohydrate concentration in specific environments. rsc.org |
| Azido (B1232118) Photothermal Probes | L-[5-¹³C]Sorbose could be chemically modified to introduce an azido (N₃) group. The azide group has a unique vibrational frequency in the "silent" region of the cellular infrared spectrum. nih.gov | This allows for click-free imaging using techniques like mid-infrared photothermal (MIP) microscopy. This method enables real-time tracking of the carbohydrate's metabolism and interactions within live cells without the need for a bulky fluorophore, providing high spatial resolution and chemical specificity. nih.gov |
The development of these this compound-probe conjugates provides sophisticated tools for fundamental research. For example, a fluorescently tagged version could be used to visualize the uptake of this rare sugar by specific cell types in a co-culture system, while subsequent mass spectrometry of cell lysates could trace the metabolic fate of the ¹³C label. This multi-faceted approach, enabled by derivatization, significantly enhances the research value of this compound.
Computational and Systems Biology Integration with L 5 ¹³c Sorbose Data
The integration of stable isotope tracing with computational and systems biology approaches provides a powerful framework for deciphering complex metabolic networks. L-[5-¹³C]Sorbose, a specifically labeled rare sugar, serves as a valuable tool in these investigations, enabling precise tracking of carbon atoms as they are metabolized. This allows for the quantitative analysis of metabolic fluxes and the refinement of biological models.
Emerging Research Directions and Future Perspectives on L 5 13c Sorbose Applications
Novel Methodologies for Isotopic Labeling and Analysis
The utility of L-[5-13C]Sorbose is intrinsically linked to the methods used for its synthesis and analysis. While the specific synthesis of this compound is not detailed in the provided search results, general principles of isotopic labeling and analysis are well-established and constantly evolving.
Isotopic Labeling Strategies:
Stable isotope labeling is a powerful technique that introduces heavy isotopes into biological systems to trace metabolic pathways. doi.org For carbohydrates like sorbose, labeling can be achieved through several methods:
Chemical Synthesis: This approach allows for the precise placement of the isotopic label at a specific carbon position, such as the C-5 position in this compound. nih.govoup.com Chemical synthesis offers high control over the final product but can be complex and expensive. researchgate.net
Enzymatic Synthesis: Enzymes can be used to catalyze specific reactions, leading to the incorporation of isotopes. For instance, L-[3,4-13C]sorbose 1,6-bisphosphate has been prepared enzymatically. nih.gov This method can be highly specific and efficient.
Biosynthetic Labeling: In this method, organisms are cultured in media containing isotopically labeled precursors, such as [U-13C]glucose. The organism then incorporates the isotope into its biomolecules, including sugars. While this is a cost-effective method for uniform labeling, it doesn't allow for position-specific labeling unless combined with specific genetic manipulations.
Advanced Analytical Techniques:
Once labeled, the fate of this compound and its metabolites can be tracked using a variety of sophisticated analytical techniques:
Mass Spectrometry (MS): MS is a primary tool for analyzing isotopically labeled compounds. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate and identify metabolites and their isotopic enrichment. nih.gov High-resolution MS can differentiate between isobaric compounds, providing more detailed structural information. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR spectroscopy is particularly powerful for determining the precise location of the 13C label within a molecule. irb.hrgoogle.comacs.org This technique provides detailed structural information and can be used to analyze the products of enzymatic reactions in vitro. oup.com Solid-state NMR is also employed for studying the structure of biomacromolecules incorporating isotopic labels. researchgate.net
The combination of these advanced labeling and analytical methods provides a robust toolbox for tracing the metabolic pathways of this compound in complex biological systems.
Applications in Synthetic Biology and Metabolic Engineering
Synthetic biology and metabolic engineering aim to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. ejbiotechnology.info this compound serves as a critical tracer to understand and manipulate metabolic fluxes within engineered organisms.
Metabolic Flux Analysis (MFA):
13C-Metabolic Flux Analysis (13C-MFA) is a key technique that uses isotopically labeled substrates like this compound to quantify the rates of metabolic reactions within a cell. nih.govejbiotechnology.info By feeding cells this compound and analyzing the isotopic labeling patterns of downstream metabolites, researchers can map the flow of carbon through the metabolic network. nih.govbiorxiv.org This information is invaluable for:
Identifying Metabolic Bottlenecks: MFA can pinpoint slow enzymatic steps that limit the production of a desired compound.
Optimizing Production Pathways: By understanding the distribution of carbon, engineers can genetically modify organisms to redirect metabolic flux towards the synthesis of valuable products. nih.gov
Validating Metabolic Models: The experimental data from 13C-MFA is used to refine and validate computational models of metabolism. nih.gov
Case Study: Enhancing L-Sorbose Production:
In the industrial production of Vitamin C, L-Sorbose is a key intermediate produced from D-sorbitol by bacteria like Gluconobacter oxydans. nih.govresearchgate.net However, the formation of by-products can reduce the yield. Metabolic engineering strategies, guided by isotopic tracing, can be employed to improve L-Sorbose production. For instance, by knocking out genes responsible for competing metabolic pathways, the carbon flow from D-sorbitol can be more efficiently channeled towards L-Sorbose. nih.gov this compound can be used to verify the effectiveness of these genetic modifications by tracing the reduced formation of labeled by-products.
The table below illustrates how this compound could be used to track carbon flow in a hypothetical metabolic engineering experiment aimed at improving L-Sorbose production in G. oxydans.
| Metabolite | Wild Type Strain (% 13C Enrichment) | Engineered Strain (% 13C Enrichment) | Interpretation |
| L-Sorbose | 90 | 98 | Increased carbon flux towards L-Sorbose in the engineered strain. |
| Fructose (B13574) | 8 | 1 | Reduced formation of the primary by-product, fructose. |
| Unknown By-product | 2 | 1 | Reduction in other competing pathways. |
Potential in Environmental Microbiology and Biogeochemical Cycling Studies
Isotopically labeled compounds are powerful tools for studying microbial processes in complex environmental settings like soil and aquatic ecosystems. copernicus.orgjove.com this compound, as a specific carbon source, can be used to trace carbon flow through microbial communities and understand their role in biogeochemical cycles.
Tracing Carbon in Microbial Food Webs:
By introducing this compound into an environmental sample, researchers can track its uptake and transformation by different microbial groups. frontiersin.org This approach, often combined with techniques like phospholipid fatty acid (PLFA) analysis or DNA stable isotope probing (DNA-SIP), can reveal:
Which microbes consume L-Sorbose: Identifying the specific organisms that utilize this sugar as a carbon and energy source. researchgate.net
The flow of carbon through the food web: Tracking the transfer of the 13C label from primary consumers to predators and decomposers. researchgate.net
Metabolic pathways active in situ: Elucidating the metabolic pathways used by microorganisms in their natural environment, which can differ from those observed in laboratory cultures. copernicus.org
Studying Biogeochemical Cycles:
The metabolism of this compound by microorganisms directly impacts the cycling of carbon. By measuring the incorporation of 13C into microbial biomass and the release of 13CO2, scientists can quantify key processes in the carbon cycle, such as:
Carbon assimilation: The rate at which carbon is incorporated into microbial cells. d-nb.info
Respiration: The rate at which carbon is respired as CO2. d-nb.info
Carbon use efficiency: The proportion of consumed carbon that is incorporated into biomass versus being respired.
The following table shows hypothetical data from an experiment using this compound to study carbon cycling in a soil microcosm.
| Measurement | Control (No this compound) | This compound Added |
| 13C in Microbial Biomass (µg/g soil) | 1.1 | 5.8 |
| 13CO2 Respired (µg C/g soil/day) | 0.2 | 3.5 |
These data would indicate that L-Sorbose is actively taken up and metabolized by the soil microbial community.
Advanced Studies in Glycoscience and Glycobiology
Glycoscience and glycobiology are fields dedicated to understanding the structure, function, and biology of carbohydrates (glycans). cymitquimica.com Isotopic labeling with compounds like this compound provides a powerful means to investigate the intricate world of glycans.
Glycan Biosynthesis and Metabolism:
This compound can be used as a tracer to study the biosynthesis and metabolism of glycans in cells. oup.comrsc.org Although L-Sorbose itself is not typically a direct precursor for glycan synthesis in mammals, its metabolism can intersect with pathways that produce nucleotide sugars, the building blocks of glycans. mdpi.com By tracing the 13C label, researchers can investigate:
Interconversion of monosaccharides: How cells convert one type of sugar into another. rsc.org
Flux through glycosylation pathways: The rates at which different types of glycans are synthesized and turned over. oup.com
The impact of metabolic state on glycosylation: How changes in cellular metabolism affect the structure and composition of cell surface glycans. biorxiv.org
Structural Analysis of Glycans:
NMR spectroscopy, particularly when combined with isotopic labeling, is a powerful tool for the structural elucidation of complex glycans. oup.comnih.gov While this compound itself may not be directly incorporated into glycans, the principles of using 13C-labeled monosaccharides are directly applicable. For instance, uniformly 13C-labeling specific sugar residues within a glycoprotein's glycan chains allows for isotope-edited NMR experiments. nih.gov These experiments can provide information about the conformation and dynamics of individual sugar residues within the larger glycan structure.
Q & A
Q. What are the recommended storage and handling protocols for L-[5-13C]Sorbose to maintain isotopic integrity?
this compound should be stored at 2–8°C under an inert atmosphere to prevent chemical degradation and isotopic exchange with environmental moisture or gases . Handling requires PPE (e.g., nitrile gloves, lab coat) and respiratory protection (P95 respirators) to mitigate risks from inhalation or skin contact, as the compound may cause respiratory or dermal irritation . Work should be conducted in a fume hood to minimize aerosol formation .
Q. How should accidental spills or waste containing this compound be managed?
Spills must be contained immediately using absorbent materials (e.g., chemical-grade vermiculite) to prevent environmental contamination. Avoid flushing into drainage systems. Collected waste and contaminated materials should be disposed via certified hazardous waste services to comply with ecological safety regulations .
Q. What are the critical safety considerations for in vivo or cell-based studies using this compound?
Acute toxicity data (H302: harmful if swallowed) suggest strict protocols for dosing and handling in animal studies. Pre-experiment risk assessments should include emergency procedures for accidental exposure, such as eye irrigation (15+ minutes with water) and medical consultation for ingestion . Ensure proper ventilation in animal housing to avoid respiratory irritation (H335) .
Advanced Research Questions
Q. How can isotopic purity of this compound be validated before metabolic flux experiments?
Isotopic enrichment should be confirmed via nuclear magnetic resonance (NMR) spectroscopy, focusing on the 13C signal at the C5 position. High-resolution mass spectrometry (HRMS) can detect isotopic impurities (e.g., natural 12C contamination). Baseline correction and calibration against certified 13C standards are critical for accuracy .
Q. What experimental design strategies minimize confounding factors in 13C-tracing studies using this compound?
- Dosing Optimization : Use pulse-chase protocols to track label incorporation dynamically.
- Sampling Times : Align with metabolic turnover rates (e.g., glycolysis, pentose phosphate pathways).
- Controls : Include unlabeled sorbose controls to distinguish natural 13C abundance from experimental signals.
- Analytical Rigor : Employ isotopomer spectral analysis (ISA) for flux quantification and correct for background noise in NMR/MS data .
Q. How can researchers address inconsistencies in 13C-NMR data caused by isotopic exchange or degradation?
- Sample Preparation : Use acidic or enzymatic quenching (e.g., perchloric acid) to halt metabolic activity immediately post-harvest.
- Degradation Mitigation : Avoid high temperatures during extraction; use deuterated solvents to suppress proton interference in NMR.
- Validation : Replicate experiments with stable isotope-labeled internal standards to confirm signal fidelity .
Q. What are the implications of this compound’s stability in aqueous solutions for long-term tracer studies?
Hydrolysis or oxidation in aqueous buffers can lead to label loss or byproduct formation (e.g., 13CO2). Pre-test solubility and stability under experimental conditions (pH, temperature). Lyophilized stocks reconstituted in deuterated water reduce unintended isotopic dilution .
Methodological Best Practices
Q. How to design a robust hypothesis-driven study using this compound?
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Novelty : Focus on unresolved pathways (e.g., sorbose metabolism in understudied organisms).
- Feasibility : Pilot studies to assess tracer uptake rates and analytical detection limits.
- Ethics : Ensure compliance with biosafety protocols for isotope use .
Q. What statistical approaches are suitable for analyzing 13C-enrichment data?
Use non-linear regression models to fit isotopomer distributions or Bayesian methods for low-signal data. Software tools like INCA (Isotopomer Network Compartmental Analysis) enable metabolic network modeling .
Contradictions and Troubleshooting
Q. Why might NMR and MS data from this compound experiments show discrepancies?
- Ionization Bias : MS may favor certain metabolites over others; optimize ionization parameters (e.g., ESI vs. APCI).
- Spectral Overlap : NMR peaks may overlap with nearby carbons; use 2D NMR (HSQC, HMBC) for resolution.
Cross-validate findings with orthogonal techniques (e.g., enzymatic assays) .
Q. How to resolve low signal-to-noise ratios in 13C-tracing experiments?
- Increase tracer concentration within toxicity limits.
- Use cryoprobes or hyperpolarization techniques to enhance NMR sensitivity.
- For MS, employ chemical derivatization (e.g., silylation) to improve ionization efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
